2-Propenyltrimethylsilane

Description

Properties

IUPAC Name |

trimethyl(prop-1-en-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Si/c1-6(2)7(3,4)5/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWSLXWOGWUDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347550 | |

| Record name | Isopropenyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18163-07-0 | |

| Record name | Isopropenyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-propenyltrimethylsilane from Grignard reagents

An In-depth Technical Guide to the Synthesis of 2-Propenyltrimethylsilane via Grignard Reagents

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (commonly known as allyltrimethylsilane), a versatile reagent in organic chemistry. The core methodology discussed is the reaction between an allyl Grignard reagent and chlorotrimethylsilane. This document delves into the mechanistic underpinnings, provides field-tested experimental protocols, and addresses common challenges such as side reactions and product purification. The content is tailored for researchers and professionals in chemical synthesis and drug development, emphasizing the causality behind experimental choices to ensure reproducibility and high yields.

Introduction: The Significance of Allyltrimethylsilane

This compound is a cornerstone organosilane reagent valued for its ability to introduce an allyl group into various molecules. Its utility is most prominently showcased in the Hosomi-Sakurai reaction, a powerful carbon-carbon bond-forming method that reacts allylsilanes with electrophiles like aldehydes and ketones, activated by a Lewis acid.[1][2] The stability of the silicon-carbon bond, coupled with the unique reactivity of the allylic system, makes it a superior alternative to more reactive and less stable allyl organometallics in many synthetic applications. Its industrial relevance extends to oil drilling, water treatment, and as an additive in coatings and polymers.[3]

The Grignard pathway remains a fundamental and accessible method for its laboratory-scale and industrial preparation, tracing its roots back to the foundational work of F. Stanley Kipping in organosilane chemistry.[4] This guide will focus on the classic and reliable two-step approach: the formation of the allyl Grignard reagent, followed by its reaction with chlorotrimethylsilane.

Mechanistic Rationale and Core Principles

The synthesis is conceptually straightforward, involving two primary stages, each governed by distinct chemical principles.

Stage 1: Formation of the Allyl Grignard Reagent

The process begins with the formation of an organomagnesium halide (Grignard reagent) from an allyl halide (typically allyl bromide or chloride) and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[5][6] The reaction involves the insertion of magnesium into the carbon-halogen bond.[7]

Key Reaction: CH₂=CHCH₂-Br + Mg → CH₂=CHCH₂-MgBr

Causality Behind Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture.[8] All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and the formation of alkoxides and hydroxides.

-

Solvent Choice: Ethereal solvents (diethyl ether, THF) are crucial. They are non-protic and solvate the magnesium center, stabilizing the Grignard reagent through coordination. THF is often preferred for its higher boiling point and better solvating ability for magnesium halides, which can accelerate the reaction.[4][9][10]

-

Magnesium Activation: The magnesium surface is often coated with a passivating layer of magnesium oxide. Activation is necessary to initiate the reaction. This is typically achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]

-

Controlling the Wurtz Coupling Side Reaction: A significant challenge in preparing allyl Grignards is the undesired Wurtz-type homocoupling of the allyl halide to form 1,5-hexadiene.[5][11] This side reaction is exothermic and can become dominant. To suppress it, the reaction temperature is maintained at or below 0 °C during the slow, dropwise addition of the allyl halide.[6]

Stage 2: Silylation with Chlorotrimethylsilane (TMSCl)

Once formed, the nucleophilic allyl Grignard reagent is reacted with an electrophilic silicon source, chlorotrimethylsilane. The reaction proceeds via a nucleophilic substitution at the silicon center, where the allyl group displaces the chloride ion.

Key Reaction: CH₂=CHCH₂-MgBr + (CH₃)₃Si-Cl → CH₂=CHCH₂-Si(CH₃)₃ + MgBrCl

Causality Behind Experimental Choices:

-

Stoichiometry: A slight excess of the Grignard reagent is often used to ensure the complete consumption of chlorotrimethylsilane, which can simplify the subsequent purification process.[11] Titration of the prepared Grignard reagent is highly recommended for precise stoichiometric control.[11][12]

-

Addition Order (Normal vs. Reverse): While reverse addition (adding Grignard to the electrophile) is used to control partial substitution on polysubstituted silanes,[4] normal addition (adding TMSCl to the Grignard solution) is common for this synthesis. This maintains an excess of the nucleophile throughout the addition, driving the reaction to completion.

-

Temperature Control: The reaction is exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of TMSCl helps to control the reaction rate and minimize potential side reactions.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating checks and rationale for ensuring a successful outcome.

Reagent and Equipment Preparation

-

Glassware: All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

-

Solvents: Diethyl ether or THF must be anhydrous. If not purchased anhydrous, it should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

-

Reagents: All reagents should be of high purity. Magnesium turnings should be fresh and stored in a desiccator. Allyl bromide and chlorotrimethylsilane should be distilled if their purity is questionable.

Data Presentation: Reagent Table

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount (g) | Moles | Equivalents |

| Magnesium Turnings | Mg | 24.31 | - | 10.94 | 0.45 | 1.2 |

| Allyl Bromide | C₃H₅Br | 120.98 | 1.398 | 45.37 | 0.375 | 1.0 |

| Chlorotrimethylsilane | C₃H₉ClSi | 108.64 | 0.856 | 44.53 | 0.41 | 1.1 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | ~500 mL | - | - |

Workflow Diagram

Caption: Mechanism of this compound synthesis.

Safety and Handling Precautions

-

Grignard Reagents: Allylmagnesium bromide is moisture-sensitive, corrosive, and can be pyrophoric, especially if the solvent evaporates. [8]Handle exclusively under an inert atmosphere.

-

Solvents: Diethyl ether is extremely flammable and has a low autoignition temperature. Work in a well-ventilated fume hood, and eliminate all potential ignition sources.

-

Reagents: Allyl bromide is a lachrymator and is toxic. Chlorotrimethylsilane is flammable, corrosive, and reacts with moisture to release HCl gas. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound via the Grignard pathway is a robust and reliable method when careful attention is paid to the underlying chemical principles. By controlling reaction temperatures to suppress the Wurtz coupling, maintaining a strictly inert atmosphere, and employing fractional distillation for purification, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. This guide provides the necessary technical depth and practical insights to empower scientists to successfully implement this procedure.

References

-

Title: Allyl Magnesium Bromide and Chloride | Request PDF Source: ResearchGate URL: [Link]

-

Title: Allylmagnesium bromide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of Allylmagnesium bromide - PrepChem.com Source: PrepChem.com URL: [Link]

-

Title: Preparation of allylmagnesium bromide - PrepChem.com Source: PrepChem.com URL: [Link]

-

Title: GRIGNARD REAGENTS AND SILANES Source: Gelest, Inc. URL: [Link]

-

Title: allyltrimethyl silane synthesis : r/Chempros Source: Reddit URL: [Link]

-

Title: Allylsilane synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Allylation of Imines with Allyltrimethylsilane and Experimental Evidences for a Fluoride-Triggered Autocatalysis Mechanism of the Sakurai−Hosomi Reaction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction Source: ACS Publications URL: [Link]

- Title: CN106699794A - Production technology of allyltrimethylsilane - Google Patents Source: Google Patents URL

-

Title: Show how the reaction of an allylic halide with a Grignard reagen... Source: Pearson+ URL: [Link]

- Title: CN1702072A - Preparation method of allyl silane Source: Google Patents URL

-

Title: Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH Source: RUIdeRA URL: [Link]

-

Title: Functionalised trichlorosilanes in the asymmetric allylation Source: University of Glasgow Theses URL: [Link]

-

Title: Grignard Reaction with Chlorosilanes in THF: A Kinetic Study Source: ResearchGate URL: [Link]

-

Title: Grignard reagents as simple precatalysts for the dehydrocoupling of amines and silanes Source: Dalton Transactions (RSC Publishing) URL: [Link]

-

Title: Allylic Rearrangement in formation of Grignard Reagent Source: Chemistry Stack Exchange URL: [Link]

-

Title: Grignard Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed Source: PubMed URL: [Link]

-

Title: Exploring the Industrial Impact of Allyltrimethylsilane: From Coatings to Oilfields Source: Medium URL: [Link]

-

Title: Recent Developments in the Catalytic Enantioselective Sakurai Reaction Source: MDPI URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. gelest.com [gelest.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 7. web.alfredstate.edu [web.alfredstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. prepchem.com [prepchem.com]

physical and chemical properties of 2-propenyltrimethylsilane

An In-depth Technical Guide to 2-Propenyltrimethylsilane: Properties, Reactivity, and Applications

Introduction

This compound, also known as allyltrimethylsilane, is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Its unique chemical structure, featuring a reactive allyl group and a stable trimethylsilyl moiety, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the , its spectroscopic signature, reactivity, and safe handling protocols, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Part 1: Core Physical and Chemical Properties

This compound is a colorless liquid characterized by low viscosity and surface tension.[1] It is stable at ambient temperatures and soluble in common non-polar organic solvents like n-heptane and toluene.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C6H14Si | [2] |

| Molecular Weight | 114.26 g/mol | [2] |

| Boiling Point | 82 °C | [2] |

| Density | 0.73 g/mL at 25 °C | [3] |

| Refractive Index | 1.4283 | [4] |

| Flash Point | -12 °C | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Solubility | Soluble in non-polar solvents | [1] |

Part 2: Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the trimethylsilyl group and the allyl group. The nine protons of the trimethylsilyl group typically appear as a sharp singlet at a high field (around 0 ppm) due to the electropositive nature of silicon. The protons of the allyl group will exhibit more complex splitting patterns in the olefinic region (around 4.5-6.0 ppm) and the allylic region (around 1.5-2.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons of the trimethylsilyl group (at a high field) and the three carbons of the allyl group at characteristic chemical shifts.

-

²⁹Si NMR: For polymers containing this moiety, the silicon signals can be resolved to distinguish them from end groups, which can be challenging in proton NMR.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key vibrational frequencies include:

-

Si-C stretch: Strong bands in the region of 1250 cm⁻¹ and 840-860 cm⁻¹.

-

C=C stretch: A band of variable intensity around 1630-1640 cm⁻¹.

-

=C-H stretch: Typically observed above 3000 cm⁻¹.

-

C-H stretch (alkyl): Found in the 2850-3000 cm⁻¹ region.

The exact position of the Si-H stretching band, if present as an impurity or in a related compound, is highly sensitive to the electronegativity of the groups attached to the silicon atom.[6]

Mass Spectrometry (MS)

In electron ionization mass spectrometry, organosilicon compounds often undergo characteristic fragmentation patterns. For this compound, fragmentation may involve the loss of a methyl group (M-15) or the entire trimethylsilyl group. The presence of silicon can be identified by the characteristic isotopic pattern of ²⁸Si, ²⁹Si, and ³⁰Si. Under chemical ionization conditions, the protonated molecular ion [M+H]⁺ is more likely to be observed.[7]

Part 3: Chemical Properties and Reactivity

This compound is a stable compound under standard ambient conditions.[8] However, its reactivity is dominated by the allyl and trimethylsilyl groups.

Stability and Reactivity

The compound is stable under normal conditions but is a highly flammable liquid and vapor. Vapors may form explosive mixtures with air.[8] It is also sensitive to moisture.[9] The trimethylsilyl group can stabilize an adjacent carbocation (the β-silicon effect), which is a key principle in its synthetic applications. This stabilizing effect is due to hyperconjugation of the C-Si bond with the empty p-orbital of the carbocation.[10][11]

Key Reactions and Applications

This compound is utilized in a variety of chemical transformations:

-

Silicon Coupling Agent: It can act as a coupling agent, forming stable chemical bonds at the interface between organic and inorganic materials to enhance adhesion.[1] This property is valuable in the formulation of coatings, adhesives, and sealants.[1]

-

Organic Synthesis: In organic synthesis, allyltrimethylsilanes are important reagents for the introduction of an allyl group. They react with various electrophiles (e.g., aldehydes, ketones, acid chlorides) in the presence of a Lewis acid to form new carbon-carbon bonds. This reactivity is driven by the β-silicon effect, which stabilizes the intermediate carbocation.

-

Reagent in Synthesis: It has been used as a reagent in the synthesis of complex molecules like Englerin A, an inhibitor of renal cancer cell growth.[3]

A general representation of the Lewis acid-mediated allylation of a carbonyl compound is shown below.

Sources

- 1. chembk.com [chembk.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. (2-METHYL-PROPENYL)TRIMETHYLSILANE | 18292-38-1 [chemicalbook.com]

- 4. (2-METHYL-PROPENYL)TRIMETHYLSILANE CAS#: 18292-38-1 [m.chemicalbook.com]

- 5. magritek.com [magritek.com]

- 6. gelest.com [gelest.com]

- 7. Ion trap mass spectrometry of trimethylsilylamides following gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

Spectroscopic Data of 2-Propenyltrimethylsilane: A Comprehensive Technical Guide for Researchers

Introduction

2-Propenyltrimethylsilane, also known as allyltrimethylsilane, is a versatile organosilane reagent of significant interest in organic synthesis and materials science. Its unique reactivity, stemming from the synergistic effects of the allyl group and the trimethylsilyl moiety, makes it a valuable building block for the introduction of the allyl group in a variety of chemical transformations. A thorough understanding of its molecular structure and purity is paramount for its effective application, and this is reliably achieved through a combination of spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere presentation of data, offering insights into the experimental rationale and the principles of spectral interpretation as they apply to this specific organosilane.

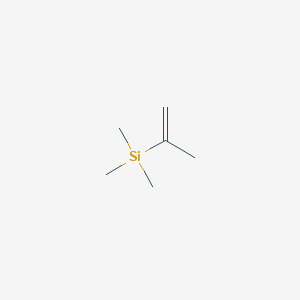

Molecular Structure and Spectroscopic Overview

The structure of this compound features a trimethylsilyl group attached to an allyl group. This arrangement gives rise to distinct spectroscopic signatures that are invaluable for its identification and characterization.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the trimethylsilyl group and the three distinct protons of the allyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | H-2 |

| ~4.8 | m | 2H | H-3 |

| ~1.5 | d | 2H | H-1 |

| 0.0 | s | 9H | Si(CH₃)₃ |

*d = doublet, t = triplet, q = quartet, m = multiplet, s = singlet, ddt = doublet of doublets of triplets

Interpretation and Rationale:

The spectrum is dominated by a sharp singlet at 0.0 ppm, integrating to nine protons, which is the characteristic signature of the three equivalent methyl groups of the trimethylsilyl moiety. The upfield shift is due to the electropositive nature of silicon.[1]

The vinyl proton (H-2) appears as a complex multiplet (ddt) around 5.8 ppm. Its splitting pattern arises from coupling to the terminal vinyl protons (H-3) and the allylic protons (H-1). The two terminal vinyl protons (H-3) resonate as a multiplet around 4.8 ppm. The allylic protons (H-1) are observed as a doublet around 1.5 ppm, resulting from coupling with the adjacent vinyl proton (H-2). The integration values of 1:2:2:9 for the H-2, H-3, H-1, and Si(CH₃)₃ protons, respectively, are consistent with the molecular structure.[2]

Experimental Protocol: ¹H NMR of a Volatile Liquid

The volatility of this compound (boiling point: 85-86 °C) necessitates careful sample preparation to ensure accurate and reproducible NMR data.

-

Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve the nonpolar analyte and its single deuterium lock signal. Tetramethylsilane (TMS) is often present in the solvent as an internal standard (0 ppm).

-

Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds. A longer acquisition time provides better resolution.

-

Relaxation Delay (d1): 1-2 seconds. This delay allows for the relaxation of the nuclei between pulses, ensuring accurate integration.

-

Number of Scans (ns): 8-16 scans. Averaging multiple scans improves the signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial to avoid a large, overwhelming solvent proton signal. CDCl₃ is a common choice for nonpolar analytes. The use of TMS as an internal standard provides a universal reference point for chemical shifts. The number of scans is a balance between obtaining good signal-to-noise and the total experiment time.

Caption: General workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~134 | C-2 |

| ~114 | C-3 |

| ~24 | C-1 |

| -2 | Si(CH₃)₃ |

Interpretation and Rationale:

The olefinic carbons, C-2 and C-3, appear in the downfield region of the spectrum, as is characteristic for sp²-hybridized carbons.[3] The carbon atom of the trimethylsilyl group (Si(CH₃)₃) exhibits a signal at a remarkably upfield chemical shift of approximately -2 ppm. This significant shielding is a well-documented effect of the silicon atom.[4] The allylic sp³-hybridized carbon (C-1) resonates at around 24 ppm.[5]

Experimental Protocol: ¹³C NMR of a Volatile Liquid

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (1.1%). Use approximately 20-50 mg of this compound in ~0.6 mL of CDCl₃.

-

Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is often necessary for quaternary carbons and carbons with long relaxation times to ensure accurate integration, although quantitative ¹³C NMR is not typically performed routinely.

-

Number of Scans (ns): A significantly higher number of scans (e.g., 128 or more) is required to achieve a good signal-to-noise ratio compared to ¹H NMR.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction.

Causality Behind Experimental Choices: The use of a proton-decoupled sequence simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The higher concentration and increased number of scans are necessary to compensate for the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by probing their vibrational modes. The IR spectrum of this compound clearly shows the characteristic absorptions of the allyl group and the trimethylsilyl moiety.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch (vinyl) |

| ~2955 | Strong | C-H stretch (methyl) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1410 | Medium | CH₂ scissoring |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~900 | Strong | =CH₂ out-of-plane bend |

| ~840 | Strong | Si-C stretch |

Interpretation and Rationale:

The spectrum displays characteristic C-H stretching vibrations for the vinyl group at ~3075 cm⁻¹ and the methyl groups at ~2955 cm⁻¹. The C=C stretching vibration of the alkene is observed around 1630 cm⁻¹. The strong absorption at ~1250 cm⁻¹ is a hallmark of the symmetric deformation of the Si-CH₃ group, and the band at ~840 cm⁻¹ is attributed to the Si-C stretch.[6] The out-of-plane bending of the terminal vinyl protons gives rise to a strong band around 900 cm⁻¹.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR of a Liquid

ATR-FTIR is a convenient technique for analyzing liquid samples with minimal preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a single drop of neat this compound onto the center of the ATR crystal.

-

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Causality Behind Experimental Choices: ATR-FTIR is chosen for its simplicity and the minimal sample volume required. A background scan is essential to remove the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself. The choice of the number of scans is a compromise between data quality and measurement time.

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Part 3: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M - CH₃]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Interpretation and Rationale:

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 114, corresponding to its molecular weight. A common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical, leading to the [M - 15]⁺ ion at m/z 99.[9] The base peak in the spectrum is often the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73, which is a very stable fragment.[10] Another prominent peak is observed at m/z 41, corresponding to the stable allyl cation, [C₃H₅]⁺, formed by cleavage of the C-Si bond.[11]

Proposed Fragmentation Pathway:

Sources

- 1. azooptics.com [azooptics.com]

- 2. Allyltrimethylsilane(762-72-1) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Allyltrimethylsilane(762-72-1) 13C NMR [m.chemicalbook.com]

- 6. gelest.com [gelest.com]

- 7. Vibrational spectra of metals treated with allyltrimethoxysilane sol-gel and self-assembled monolayer of allytrichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the Reactivity of the Allyl Group in 2-Propenyltrimethylsilane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propenyltrimethylsilane, commonly known as allyltrimethylsilane, is a cornerstone reagent in modern organic synthesis, prized for the versatile reactivity of its allyl group. Its utility stems from a unique electronic structure where the trimethylsilyl moiety profoundly influences the nucleophilicity and reaction pathways of the adjacent allyl system. This guide provides a comprehensive exploration of this reactivity, grounded in the fundamental principles of the β-silicon effect. We will dissect the mechanisms of its hallmark reactions—including electrophilic substitutions (the Hosomi-Sakurai reaction), radical processes, cycloadditions, and metathesis—offering not just theoretical understanding but also field-proven experimental protocols and insights into the causality behind methodological choices.

The Electronic Influence of the Silyl Group: The β-Silicon Effect

This electronic contribution has two critical consequences for the allyl group:

-

It significantly enhances the nucleophilicity of the terminal (γ) carbon of the double bond.

-

It provides a low-energy pathway for reactions proceeding through a β-silyl carbocation intermediate, which dictates the regiochemical outcome of many transformations.[1][4]

The diagram below illustrates this stabilizing interaction.

Caption: The β-silicon effect stabilizing a carbocation.

Electrophilic Substitution: The Hosomi-Sakurai Reaction

Mechanism and Causality

Caption: Workflow of the Hosomi-Sakurai reaction mechanism.

Scope and Experimental Considerations

The Hosomi-Sakurai reaction is compatible with a broad range of electrophiles, making it highly versatile.

| Electrophile Class | Typical Product | Key Considerations |

| Aldehydes & Ketones | Homoallylic Alcohols | Highly efficient. Aldehydes are generally more reactive than ketones.[5][7] |

| Acetals & Ketals | Homoallylic Ethers | Requires strong Lewis acids; offers a route to protected alcohols.[8] |

| α,β-Unsaturated Ketones | Conjugate Addition Products | The reaction can proceed via 1,4-conjugate addition, introducing an allyl group at the β-position.[1][7] |

| Imines | Homoallylic Amines | Known as the aza-Hosomi-Sakurai reaction, it is a key method for synthesizing homoallylic amines.[6] |

Table 1: Scope of Electrophiles in the Hosomi-Sakurai Reaction.

Self-Validating Protocol: Allylation of an Aldehyde

Materials:

-

Aldehyde (1.0 equiv)

-

Allyltrimethylsilane (1.5 equiv)

-

Titanium tetrachloride (TiCl₄) (1.0-1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NH₄Cl solution (for quenching)

-

Anhydrous Na₂SO₄ or MgSO₄ (for drying)

Procedure:

-

System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. Maintain the system under a positive pressure of inert gas (N₂ or Ar).

-

Initial Solution: Dissolve the aldehyde (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in the flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Silane Addition: Add allyltrimethylsilane (1.5 equiv) dropwise via the dropping funnel over 15 minutes. The rate of addition is controlled to manage any exotherm.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, dilute with additional DCM, and separate the organic and aqueous layers. Extract the aqueous layer twice more with DCM.

Free-Radical Reactions: Allylic Halogenation

While less common than its ionic pathways, allyltrimethylsilane can participate in free-radical reactions. The primary example is allylic halogenation, which occurs under conditions that favor radical generation, such as UV light or the use of radical initiators.[9][10]

Mechanism: A Competing Pathway

The reaction proceeds via a standard free-radical chain mechanism.[9][11]

-

Initiation: A halogen molecule (e.g., Cl₂) undergoes homolytic cleavage upon exposure to UV light (hν) to generate two halogen radicals (2 Cl•).[10][11]

-

Propagation:

-

A halogen radical abstracts a hydrogen atom from the allylic position of allyltrimethylsilane. This step is regioselective because it forms a resonance-stabilized allylic radical.

-

This allylic radical then reacts with another molecule of the halogen (Cl₂) to form the allylically halogenated product and a new halogen radical, which continues the chain.[11]

-

-

Termination: The reaction ceases when two radicals combine.

A crucial experimental choice is to maintain a low concentration of the halogen . This favors the radical substitution pathway over the competing electrophilic addition to the double bond, which would otherwise dominate.[12] Reagents like N-bromosuccinimide (NBS) are often used as they provide a slow, steady source of bromine radicals.[13]

Caption: Key stages of free-radical allylic halogenation.

Pericyclic Reactions: Cycloadditions and Ene Reactions

The allyl group of this compound can also participate in pericyclic reactions, where bond-making and bond-breaking occur in a concerted, cyclic transition state.

Ene Reaction

In an ene reaction, allyltrimethylsilane acts as the "ene" component, reacting with an electron-deficient multiple bond (the "enophile").[14][15] The reaction involves the formation of a new σ-bond, the migration of the double bond, and the transfer of an allylic hydrogen atom in a six-electron, concerted process.[16] Lewis acid catalysis can significantly accelerate these reactions and allow them to proceed at lower temperatures.[16][17]

Sources

- 1. Sakurai reaction - Wikipedia [en.wikipedia.org]

- 2. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 3. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Sakurai Allylation | NROChemistry [nrochemistry.com]

- 6. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]

- 7. Page loading... [guidechem.com]

- 8. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]

- 9. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. youtube.com [youtube.com]

- 12. reddit.com [reddit.com]

- 13. youtube.com [youtube.com]

- 14. Ene Reaction (Chapter 45) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Ene reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. arkat-usa.org [arkat-usa.org]

Stability and Safe Handling of 2-Propenyltrimethylsilane: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propenyltrimethylsilane, also commonly known as allyltrimethylsilane, is a versatile organosilicon compound with significant applications in organic synthesis.[1][2] Its utility as a nucleophilic allylating agent, particularly in the Hosomi-Sakurai reaction, allows for the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3] This guide provides a comprehensive overview of the stability and safe handling of this compound, designed to equip researchers and professionals with the necessary knowledge to utilize this reagent responsibly and effectively.

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is paramount for its safe handling and application. It is a colorless liquid with low viscosity and is soluble in non-polar organic solvents.[3][4][5]

| Property | Value | Source |

| Molecular Formula | C6H14Si | [6][7] |

| Molecular Weight | 114.26 g/mol | [6][7] |

| Boiling Point | 84-88 °C | [2][5] |

| Density | 0.719 g/mL at 25 °C | [2][5] |

| Flash Point | 16 °C (60.8 °F) - closed cup | [8] |

| Vapor Pressure | 82 hPa at 25 °C | [5] |

| Refractive Index | n20/D 1.407 | [5] |

| Water Solubility | Insoluble | [5] |

Stability and Reactivity Profile

A thorough understanding of the stability and reactivity of this compound is crucial for preventing hazardous situations in a laboratory or industrial setting.

General Stability:

Under recommended storage conditions, this compound is a stable compound.[6][9] It should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[6][10] For maintaining product quality, refrigeration (2-8°C) is recommended.[5][8] The compound is stable in sealed containers, preferably under a dry, inert atmosphere.[11]

Thermal Decomposition:

Studies on the thermal decomposition of allyltrimethylsilane indicate that it proceeds primarily via molecular eliminations.[12] While stable at ambient temperatures, exposure to elevated temperatures or open flames can lead to the development of irritating fumes and organic acid vapors.[11][13] In the event of a fire, hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and silicon dioxide.[6][9]

Reactivity and Incompatibilities:

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[6][9] Contact with these substances should be strictly avoided to prevent vigorous reactions. While it does not undergo hazardous polymerization under normal processing, it can be reactive under certain conditions, such as in the presence of specific catalysts.[6][9][14]

Hazardous Polymerization:

Hazardous polymerization of this compound does not typically occur.[6][9]

Hazard Identification and Risk Mitigation

This compound is classified as a highly flammable liquid and vapor.[6][7] Its vapors are heavier than air and may travel to a source of ignition and flash back, potentially forming explosive mixtures with air.[6][15]

Health Hazards:

-

Skin and Eye Irritation: The compound is irritating to the eyes and skin.[4][7] Direct contact should be avoided.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[7][11] Symptoms of overexposure can include coughing, headache, and nausea.[11]

Environmental Hazards:

This compound is considered toxic to aquatic life with long-lasting effects.[6][9] It should not be released into the environment and appropriate disposal methods must be followed.[10][16]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][10][13]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[6][13]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the cornerstone of safe handling.

Caption: Mandatory and risk-based PPE for handling this compound.

Handling Procedures:

-

Wear appropriate personal protective equipment, including chemical safety goggles, gloves (nitrile or neoprene are suitable), and a lab coat.[10][13][17]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mists.[11]

-

Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[6][9]

-

Use only non-sparking tools and take precautionary measures against static discharge by grounding all equipment.[6][11]

-

Pour the chemical slowly and carefully to prevent splashing.[10]

-

Handle in accordance with good industrial hygiene and safety practices.[6]

Storage Recommendations:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6][18]

-

Keep away from heat, sparks, and flame.[6] Refrigeration is recommended to maintain product quality.[6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][9]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Spill Response:

-

Evacuate: Immediately evacuate unnecessary personnel from the spill area.

-

Ignition Sources: Eliminate all sources of ignition.[11]

-

Ventilation: Ensure adequate ventilation.

-

Containment: Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).[6] Do not use combustible materials.

-

Collection: Collect the absorbed material into a suitable, closed container for disposal.[6] Use spark-proof tools for cleanup.[6]

-

Decontamination: Clean the spill area thoroughly.

-

Reporting: Report the spill according to institutional and local regulations.

Caption: Step-by-step workflow for responding to a this compound spill.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13][16] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][13] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[11][13]

Firefighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][11] Do not use a solid water stream as it may scatter and spread the fire.[13]

-

Specific Hazards: The compound is highly flammable and its vapors can form explosive mixtures with air.[6][15] Containers may explode when heated.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.[10] Do not allow the chemical to enter drains or waterways.[6][16] Contaminated packaging should be treated as the product itself.

Conclusion

This compound is an invaluable reagent in modern organic chemistry. Its effective and safe use hinges on a comprehensive understanding of its properties, stability, and associated hazards. By implementing the robust handling, storage, and emergency procedures outlined in this guide, researchers and drug development professionals can mitigate risks and harness the full synthetic potential of this versatile compound. A culture of safety, grounded in expertise and adherence to established protocols, is paramount for the well-being of laboratory personnel and the integrity of scientific research.

References

- Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier. (2023, November 14).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26).

- This compound - ChemBK. (2024, April 10).

- Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry - eScholarship.org.

- SAFETY DATA SHEET - Fisher Scientific.

- Allyltrimethylsilane | C6H14Si | CID 69808 - PubChem - NIH.

- Allyltrimethylsilane 98 762-72-1 - Sigma-Aldrich.

- O-ALLYLOXY(POLYETHYLENEOXY)TRIMETHYLSILANE, tech-95 - Gelest, Inc. (2015, October 2).

- UNIVERSITY OF CALIFORNIA RIVERSIDE Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel - eScholarship.org.

- ALLYLTRIMETHYLSILANE - Gelest, Inc. (2015, February 3).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).

- SAFETY DATA SHEET - TCI Chemicals.

- Safety Research & Science - Global Silicones Council.

- Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC - NIH. (2016, May 30).

- Allyltrimethylsilane 98 762-72-1 - Sigma-Aldrich.

- Allyltrimethylsilane | 762-72-1 - ChemicalBook. (2025, September 25).

- Organosilicon Compounds: Everything You Need to Know - Changfu Chemical.

- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).

- SAFE HANDLING OF SiH SILICONE PRODUCTS - Isère.gouv.fr.

- (2-METHYL-PROPENYL)TRIMETHYLSILANE | 18292-38-1 - ChemicalBook. (2025, September 25).

- Allyltrimethylsilane. (2026, January 7).

- Kinetics and mechanism of the pyrolysis of allyltrimethylsilane - ACS Publications.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- 1 - SAFETY DATA SHEET. (2015, June 25).

- SAFETY DATA SHEET - Fisher Scientific.

- Allyltrimethylsilane | 762-72-1 | Tokyo Chemical Industry (India) Pvt. Ltd.

- Thermal decomposition mechanism of allyltrichlorosilane and allyltrimethylsilane. (2021, February 1).

- Personal protective equipment for handling Allyltriethylgermane - Benchchem.

- The dichotomous behavior of allylsilanes in the additions to platinum a,b-unsaturated carbenes - RSC Publishing. (2025, August 26).

- Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - MDPI. (2023, April 25).

- CAS 18163-07-0 this compound - Alfa Chemistry.

- CAS 18292-38-1 (2-Methyl-2-Propenyl)Trimethylsilane - Alfa Chemistry.

- Allyltrimethylsilane 98 762-72-1 - Sigma-Aldrich.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).

- Allyltrimethylsilane | CAS 762-72-1 | SCBT - Santa Cruz Biotechnology.

- Allyltrimethylsilane 98 762-72-1 - Sigma-Aldrich.

- CAS 18163-07-0 this compound - Organosilicon / Alfa Chemistry.

- The Chemistry of Allyltrimethylsilane: Properties and Synthesis.

- Mechanism of thermal decomposition of allyltrichlorosilane with formation of three labile intermediates: dichlorosilylene, allyl radical, and atomic chlorine | Request PDF - ResearchGate. (2025, August 6).

Sources

- 1. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. chembk.com [chembk.com]

- 5. Allyltrimethylsilane | 762-72-1 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Allyltrimethylsilane | C6H14Si | CID 69808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 烯丙基三甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 11. gelest.com [gelest.com]

- 12. Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry [escholarship.org]

- 13. gelest.com [gelest.com]

- 14. mdpi.com [mdpi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tcichemicals.com [tcichemicals.com]

2-Propenyltrimethylsilane: A Versatile Precursor in Modern Organosilicon Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Propenyltrimethylsilane

In the landscape of organosilicon chemistry, the strategic selection of precursors is paramount to achieving desired molecular architectures and material properties. Among these, this compound, with its unique combination of a reactive vinyl group and a stable trimethylsilyl moiety, has emerged as a cornerstone building block. This guide provides an in-depth exploration of this compound, moving beyond a mere recitation of facts to offer a field-proven perspective on its synthesis, reactivity, and diverse applications. We will delve into the causality behind experimental choices, ensuring that the protocols and insights presented are not only technically accurate but also practically robust.

This compound, a colorless liquid, is characterized by its low viscosity, low surface tension, and stability at ambient temperatures[1]. It is soluble in common non-polar organic solvents such as n-heptane and toluene[1]. Its synthesis is typically achieved through organic synthesis methods, for instance, by the reaction of ethylene propylene chlorosilane with trimethylsilanol[1].

| Property | Value | Reference |

| Molecular Formula | C6H14Si | [1][2] |

| Molecular Weight | 114.26 g/mol | [2] |

| Boiling Point | 82°C | [2] |

| Density | 0.73 g/mL at 25°C | [3] |

| Flash Point | -12°C | [2] |

Part 1: The Role of this compound in Advanced Polymer Synthesis

The presence of the vinyl group in this compound makes it a valuable monomer and precursor in polymerization chemistry, enabling the synthesis of silicon-containing polymers with tailored properties. These silyl-modified polymers (SMPs) are of significant academic and industrial importance, finding applications in coatings, adhesives, and sealants[4].

Anionic Polymerization: A Pathway to Well-Defined Silyl-Functionalized Polymers

Anionic polymerization is a powerful technique for creating polymers with well-defined molecular weights and narrow molecular weight distributions.[5][6] this compound can be polymerized anionically, although the reactivity of the vinyl group is influenced by the bulky trimethylsilyl group. The living nature of anionic polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers.

Conceptual Workflow for Anionic Polymerization

Caption: Anionic polymerization of this compound.

Role as a Chain-Terminating Agent in Ring-Opening Metathesis Polymerization (ROMP)

In Ring-Opening Metathesis Polymerization (ROMP), living polymer chains can be end-functionalized using specific terminating agents. While not a traditional chain transfer agent that alters molecular weight during polymerization, this compound can be employed to introduce a trimethylsilyl group at the terminus of a polymer chain. This is particularly useful in conjunction with highly active catalysts like Grubbs' catalysts. The introduction of a silyl group can modify the polymer's solubility, thermal stability, and adhesion properties. For instance, trimethylsiloxy-functionalized polymers have been synthesized by reacting hydroxy-functionalized polymers with trimethylsilyl chloride, a process conceptually similar to using a silyl-containing terminating agent.[7]

Experimental Protocol: Anionic Polymerization of a Styrene-b-(this compound) Block Copolymer (Adapted from General Anionic Polymerization Procedures)

Objective: To synthesize a well-defined block copolymer of styrene and this compound.

Materials:

-

Styrene, freshly distilled from CaH2.

-

This compound, freshly distilled from CaH2.

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

-

sec-Butyllithium (s-BuLi) in cyclohexane, titrated.

-

Methanol, degassed.

-

Argon gas, high purity.

-

Schlenk line and oven-dried glassware.

Procedure:

-

Reactor Setup: Assemble a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.

-

Solvent Addition: Transfer 100 mL of anhydrous THF to the reaction flask via cannula.

-

Initiation of Styrene Polymerization: Cool the THF to -78°C (dry ice/acetone bath). Add the calculated amount of s-BuLi initiator via syringe. The solution should turn a faint yellow.

-

Styrene Monomer Addition: Slowly add the desired amount of purified styrene monomer via syringe. The solution will turn a characteristic deep orange-red, indicating the formation of polystyryllithium living anions. Allow the polymerization to proceed for 1 hour.

-

Second Monomer Addition: After complete polymerization of styrene (indicated by the disappearance of the monomer peak in a quenched aliquot analyzed by GC), slowly add the desired amount of purified this compound via syringe. The color of the solution may change.

-

Propagation of Second Block: Allow the polymerization of the second block to proceed for 2 hours at -78°C.

-

Termination: Quench the living polymerization by adding 5 mL of degassed methanol. The color of the solution will disappear.

-

Polymer Isolation: Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of methanol.

-

Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

-

Characterization: Analyze the resulting block copolymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR spectroscopy to determine the block composition.

Part 2: Applications in Organic Synthesis

Beyond polymerization, this compound is a valuable reagent in organic synthesis, primarily due to the synthetic versatility of the vinylsilane moiety.

Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental transformation in organosilicon chemistry. While this compound itself is a product of hydrosilylation, its vinyl group can participate in further reactions. More commonly, related vinylsilanes are synthesized via the hydrosilylation of alkynes, a process that is often catalyzed by transition metals like platinum, rhodium, or ruthenium.[8] The resulting vinylsilanes are versatile intermediates in organic synthesis.

General Mechanism of Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism)

Caption: Chalk-Harrod mechanism for hydrosilylation.

Part 3: Surface Modification

The trimethylsilyl group of this compound and related organosilanes can be utilized for the surface modification of various materials. This is typically achieved by reacting the organosilane with surface hydroxyl groups, forming stable siloxane bonds. Such modifications can alter the surface properties, such as hydrophobicity, adhesion, and biocompatibility. For instance, plasma-deposited films of trimethylsilane have been shown to modify the wetting properties of conventional polymers.[9]

Experimental Protocol: Surface Modification of Glass Substrates (General Procedure)

Objective: To render a glass surface hydrophobic using a trimethylsilyl-containing compound.

Materials:

-

Glass slides.

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ).

-

This compound (or a related volatile organosilane).

-

Anhydrous toluene.

-

Vacuum desiccator.

-

Oven.

Procedure:

-

Surface Cleaning and Activation:

-

Clean the glass slides by sonicating in a detergent solution, followed by rinsing with deionized water and ethanol.

-

Dry the slides in an oven at 110°C for at least 1 hour.

-

Activate the surface by immersing the slides in freshly prepared Piranha solution for 30 minutes at room temperature. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the slides thoroughly with deionized water and dry with a stream of nitrogen.

-

-

Silanization (Vapor Phase Deposition):

-

Place the activated glass slides in a vacuum desiccator.

-

In a small vial inside the desiccator, place a few drops of this compound.

-

Evacuate the desiccator for 10-15 minutes to allow the silane to vaporize and deposit on the glass surfaces.

-

Leave the slides in the sealed, evacuated desiccator overnight at room temperature.

-

-

Post-Treatment:

-

Vent the desiccator to atmospheric pressure with nitrogen.

-

Remove the slides and rinse them with anhydrous toluene to remove any physisorbed silane.

-

Dry the slides with a stream of nitrogen.

-

-

Characterization:

-

The success of the surface modification can be confirmed by measuring the water contact angle on the treated surface. A significant increase in the contact angle indicates a successful hydrophobic modification.

-

Safety and Handling

This compound is a flammable liquid and vapor.[3][10] It may be irritating to the eyes and skin.[1] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and away from ignition sources.[10][11] Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[11][12] Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[11]

Conclusion

This compound stands out as a versatile and valuable precursor in the field of organosilicon chemistry. Its dual functionality allows for its participation in a wide range of chemical transformations, from the controlled synthesis of advanced polymeric materials to the functionalization of surfaces. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of this important building block, fostering innovation in materials science, organic synthesis, and beyond.

References

-

This compound - ChemBK. (2024-04-10). Available from: [Link]

-

Çetinkaya, S., & Yaşar, E. (2018). Efficient Two Step Synthesis for Trimethylsiloxy-Functionalized New Polymers. Silicon, 11(3), 1351-1358. Available from: [Link]

-

Advances in the synthesis of silyl-modified polymers (SMPs). Royal Society of Chemistry. (n.d.). Available from: [Link]

-

Anionic polymerization of monomers containing functional groups, 11. Anionic polymerizations of alkynyl methacrylates. AFINITICA. (1997-12-22). Available from: [Link]

-

CAS 18163-07-0 this compound - Organosilicon / Alfa Chemistry. (n.d.). Available from: [Link]

-

O'Keefe, M. J., & Rigsbee, J. M. (1999). Surface Modification of Conventional Polymers by Depositing Plasma Polymers of Trimethylsilane and of Trimethylsilane + O2. Journal of Colloid and Interface Science, 213(2), 437-445. Available from: [Link]

-

Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2001). Anionic Polymerization: High Vacuum Techniques. Journal of Polymer Science Part A: Polymer Chemistry, 39(20), 3435-3444. Available from: [Link]

-

Nagai, D., et al. (2009). Anionic Polymerization Using Flow Microreactors. Polymers, 1(1), 16-33. Available from: [Link]

Sources

- 1. Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. materials.uoi.gr [materials.uoi.gr]

- 5. Protein modification via alkyne hydrosilylation using a substoichiometric amount of ruthenium(ii) catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Hydrosilylation Catalyst [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Propenyltrimethylsilane

Abstract

2-Propenyltrimethylsilane, commonly known as allyltrimethylsilane, is a cornerstone reagent in modern organic synthesis, prized for its role as a stable and versatile allyl anion equivalent. Its utility in carbon-carbon bond formation, particularly in the context of the Hosomi-Sakurai reaction and related allylation methodologies, has cemented its importance in the synthesis of complex molecules, natural products, and pharmaceutical intermediates. This technical guide provides an in-depth exploration of the primary synthetic routes to allyltrimethylsilane, offering a comparative analysis of classical and contemporary methods. For each methodology, we will dissect the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and present quantitative data to inform procedural choices. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding and practical guidance on the synthesis of this pivotal organosilicon compound.

Introduction: The Strategic Importance of Allyltrimethylsilane

Allyltrimethylsilane is an organosilicon compound with the chemical formula (CH₃)₃SiCH₂CH=CH₂.[1] Its synthetic utility is largely derived from the β-silicon effect, where the presence of a silicon atom at the β-position to a developing positive charge stabilizes the carbocationic intermediate. This stabilization facilitates the nucleophilic attack of the allyl group's γ-carbon onto a wide range of electrophiles, a reactivity profile that has been extensively leveraged in organic synthesis. The trimethylsilyl group serves as a robust, non-polar handle that imparts stability and unique reactivity to the allyl moiety.

This guide will focus on the most prevalent and synthetically useful methods for the preparation of allyltrimethylsilane, including the classical Grignard reaction, transition metal-catalyzed hydrosilylation and cross-coupling reactions, and the silylcupration of allenes.

The Grignard Reaction: A Time-Honored and Robust Approach

The reaction of an allyl Grignard reagent with a chlorosilane is one of the most established and widely employed methods for the synthesis of allyltrimethylsilane. This method is valued for its reliability, scalability, and the use of readily available starting materials.

Mechanistic Rationale

The core of this reaction is a nucleophilic substitution at the silicon center. The allyl Grignard reagent, typically allylmagnesium bromide, acts as a potent nucleophile, with the carbon atom bonded to magnesium bearing a partial negative charge. This nucleophilic carbon attacks the electrophilic silicon atom of chlorotrimethylsilane, displacing the chloride leaving group to form the new carbon-silicon bond. The reaction is driven by the formation of a stable magnesium salt byproduct.

To ensure the stability of the Grignard reagent and prevent side reactions such as Wurtz coupling, the reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[2][3][4]

In-Situ Protocol for Enhanced Efficiency

For Grignard reagents with poor solution stability or solubility, an in-situ formation in the presence of the silane is often preferred. This approach is particularly advantageous for the synthesis of allyltrimethylsilane.[5]

Detailed Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Chlorotrimethylsilane

-

Anhydrous diethyl ether

-

Iodine (for initiation)

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Chlorotrimethylsilane (1.0 equivalent) is then added dropwise to the freshly prepared allylmagnesium bromide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The product, allyltrimethylsilane, is isolated by fractional distillation.[6][7]

Transition Metal-Catalyzed Syntheses: Modern and Efficient Alternatives

In recent decades, transition metal catalysis has introduced a host of powerful and versatile methods for the synthesis of allylsilanes, often with improved selectivity and functional group tolerance compared to classical methods.

Hydrosilylation of Allenes and 1,3-Dienes

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is an atom-economical method for the synthesis of organosilanes. The hydrosilylation of allenes and 1,3-dienes can be controlled to selectively yield allylsilanes.

Mechanism Overview: The catalytic cycle typically involves the oxidative addition of the hydrosilane to a low-valent transition metal center, followed by the insertion of the unsaturated substrate (allene or diene) into the metal-hydride or metal-silyl bond. Reductive elimination then furnishes the allylsilane product and regenerates the active catalyst. The regioselectivity (i.e., the formation of allyl- vs. vinylsilanes from allenes) is highly dependent on the choice of metal catalyst and ligands.[6][8][9][10]

For instance, copper-catalyzed hydrosilylation of terminal allenes can selectively produce (E)-allylsilanes.[6] Ruthenium complexes have also been shown to be effective catalysts for the hydrosilylation of alkynes, which can be extended to dienes.[11][12][13]

Illustrative Workflow: Hydrosilylation of Allene

Sources

- 1. Synthesis of 1,1-Disubstituted Allenylic Silyl Ethers Through Iron-Catalyzed Regioselective C(sp2)─H Functionalization of Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. CN106699794A - Production technology of allyltrimethylsilane - Google Patents [patents.google.com]

- 8. Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective Allene Hydroarylation via One-Pot Allene Hydrosilylation/Pd-Catalyzed Cross-Coupling [organic-chemistry.org]

- 10. Silylium-Ion-Promoted Hydrosilylation of Aryl-Substituted Allenes: Interception by Cyclization of the Allyl-Cation Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ruthenium catalyzed selective hydrosilylation of aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ruthenium-catalysed double trans-hydrosilylation of 1,4-diarylbuta-1,3-diynes leading to 2,5-diarylsiloles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Propenyltrimethylsilane (CAS 18163-07-0) for Advanced Research and Development

Introduction

2-Propenyltrimethylsilane, identified by CAS number 18163-07-0, is a versatile organosilicon compound that has garnered significant interest in the fields of organic synthesis and materials science. Its unique chemical structure, featuring a reactive propenyl group and a stable trimethylsilyl moiety, makes it a valuable reagent for the formation of carbon-carbon bonds and the functionalization of polymers. This guide provides a comprehensive overview of the properties, synthesis, applications, and safe handling of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 18163-07-0 | |

| Molecular Formula | C₆H₁₄Si | |

| Molecular Weight | 114.26 g/mol | |

| Appearance | Colorless to transparent liquid | |

| Density | 0.73 g/mL at 25°C | |

| Boiling Point | 109-111 °C | |

| Melting Point | <0 °C | |

| Flash Point | 21 °F (-6 °C) | |

| Refractive Index | 1.4283 | |

| Solubility | Soluble in organic solvents such as THF and diethyl ether. |

Synthesis and Characterization

Synthesis

The most common and practical method for the synthesis of this compound is through the Grignard reaction. This involves the reaction of a 2-propenylmagnesium halide with chlorotrimethylsilane.

Diagram: Synthesis of this compound via Grignard Reaction

Caption: Generalized catalytic cycle for the Hiyama cross-coupling reaction.

Mechanism of Action: The Hiyama coupling typically requires an activating agent, such as a fluoride source (e.g., TBAF) or a base, to facilitate the transmetalation step. The activator coordinates to the silicon atom, forming a hypervalent silicate, which increases the nucleophilicity of the propenyl group and promotes its transfer to the palladium center.

Experimental Protocol: Hiyama Coupling of this compound with an Aryl Halide (General Procedure)

The following is a general protocol for the Hiyama coupling. Optimization of the palladium catalyst, ligand, activator, and solvent may be necessary for specific substrates.

Materials:

-

Aryl halide (e.g., 4-iodoanisole)

-

This compound

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Ligand (e.g., PPh₃, PCy₃)

-

Activator (e.g., TBAF, K₂CO₃)

-

Anhydrous solvent (e.g., THF, dioxane, DMF)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand.

-

Add the anhydrous solvent, followed by this compound.

-

Add the activator (e.g., a solution of TBAF in THF or solid K₂CO₃).

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Functionalized Polymers

This compound can be used as a comonomer in polymerization reactions to introduce silyl functionality into the polymer backbone. These silyl groups can then be further modified, or they can impart specific properties to the resulting polymer, such as improved thermal stability or altered surface properties. For instance, it can be used in the synthesis of functionalized polyolefins.

Diagram: Polymer Functionalization Workflow

Caption: General workflow for creating functional polymers using this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound was not retrieved, data for similar compounds like chlorotrimethylsilane and (2-bromoethyl)trimethylsilane indicate that it should be treated as a hazardous substance.

General Safety Precautions:

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Water may be ineffective.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Suppliers

This compound is available from several chemical suppliers. The purity of the compound can vary, so it is important to select a grade appropriate for the intended application.

| Supplier | Purity |

| Sigma-Aldrich | ≥97% |

| TCI Chemicals | >95.0% |

| Alfa Aesar | 97% |

| Gelest | 98% |

Conclusion

This compound is a valuable and versatile reagent for organic synthesis and polymer chemistry. Its ability to participate in palladium-catalyzed cross-coupling reactions provides an efficient means of forming carbon-carbon bonds, while its incorporation into polymers allows for the creation of materials with tailored properties. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its successful application in a research and development setting.

References

-

The synthesis and properties research of functionalized polyolefins. RSC Publishing. Link

-

(2-METHYL-PROPENYL)TRIMETHYLSILANE | 18292-38-1. ChemicalBook. Link

-

SAFETY DATA SHEET. Sigma-Aldrich. Link

-

SAFETY DATA SHEET. Fisher Scientific. Link

-

(2-METHYL-PROPENYL)TRIMETHYLSILANE manufacturers and suppliers in india. ChemicalBook. Link

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Link

-

Recent Advancements in the Synthesis of Functional Polyolefins by Non-Bridged Half-Titanocenes. MDPI. Link

-

3 - Organic Syntheses Procedure. Link

-

(PDF) Recent developments in the synthesis of functional poly(olefin)s. ResearchGate. Link

-

Basic 1H- and 13C-NMR Spectroscopy. Link

-